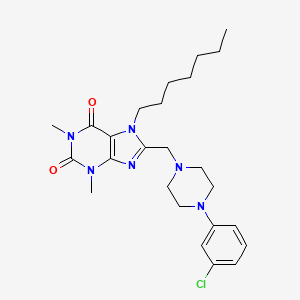

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

8-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative with structural modifications aimed at enhancing biological activity, particularly in targeting enzymes such as aldehyde dehydrogenases (ALDHs) or adenosine receptors. Its molecular formula is C₁₈H₂₁ClN₆O₂, featuring a heptyl chain at the 7-position, a 3-chlorophenyl-substituted piperazine moiety at the 8-position, and methyl groups at the 1- and 3-positions of the purine core . The compound’s design leverages theophylline-based scaffolds (common in xanthine derivatives) for improved selectivity and pharmacokinetic properties. Key structural attributes include:

- 3-Chlorophenyl group: Enhances lipophilicity and π-π stacking interactions with target proteins.

- Heptyl chain: Increases membrane permeability and modulates metabolic stability.

- Piperazine linker: Facilitates conformational flexibility for binding pocket accommodation.

Properties

IUPAC Name |

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35ClN6O2/c1-4-5-6-7-8-12-32-21(27-23-22(32)24(33)29(3)25(34)28(23)2)18-30-13-15-31(16-14-30)20-11-9-10-19(26)17-20/h9-11,17H,4-8,12-16,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGMNZZROZDGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

Substitution with Piperazine: The piperazine ring is introduced via nucleophilic substitution reactions, where the purine core reacts with 1-(3-chlorophenyl)piperazine under controlled conditions.

Attachment of the Heptyl Chain: The heptyl chain is attached through alkylation reactions, often using heptyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine or piperazine rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and cardiovascular systems.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Enzyme Inhibition Potency

- NCT-501 () exhibits superior ALDH1A1 inhibition (IC₅₀ = 12 nM) compared to the target compound, likely due to its cyclopropanecarbonyl-piperazine group, which stabilizes interactions with the ALDH1A1 substrate-binding pocket .

- The heptyl chain in the target compound may reduce off-target effects on ALDH3A1, which is less sensitive to bulky substituents .

Metabolic Stability

Receptor Selectivity

- The 7-(2-fluorobenzyl) analog () demonstrates higher adenosine A₂A receptor affinity (Ki = 8 nM) than the target compound, attributed to fluorine’s electronegativity enhancing hydrogen bonding .

Biological Activity

The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a derivative of purine, has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C22H27ClN6O3

- Molecular Weight: 458.9 g/mol

- IUPAC Name: 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-heptylpurine-2,6-dione

- PubChem CID: 2991196

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds similar to this purine derivative exhibit antidepressant-like effects. A study highlighted that derivatives with dual activity at serotonin receptors (5-HT1A and 5-HT7) demonstrated enhanced antidepressant properties compared to selective ligands . This suggests that the structure of the compound may facilitate interactions with neurotransmitter systems involved in mood regulation.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes:

- Acetylcholinesterase (AChE): Compounds with similar structures have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases like Alzheimer’s .

- Urease Inhibition: Some derivatives have demonstrated strong urease inhibition, which is significant for treating conditions related to urinary tract infections .

3. Antibacterial Properties

Research has indicated moderate to strong antibacterial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred based on structural analogs:

- Serotonin Receptor Modulation: The presence of the piperazine moiety suggests a mechanism involving serotonin receptor modulation, which is pivotal in mood regulation and anxiety disorders.

- Enzyme Interaction: The purine core may facilitate binding to active sites of target enzymes like AChE and urease, leading to inhibition and subsequent therapeutic effects.

Case Studies

Case Study 1: Antidepressant Activity Evaluation

In a controlled study using mouse models, derivatives of the compound were tested for their efficacy in the forced swim test (FST). Results indicated that compounds exhibiting dual receptor activity significantly reduced the duration of immobility compared to controls, suggesting robust antidepressant effects .

Case Study 2: Antibacterial Screening

A series of synthesized derivatives were evaluated for antibacterial activity against various strains. The results indicated that certain compounds exhibited IC50 values significantly lower than standard antibiotics, highlighting their potential as new antibacterial agents .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.